
D4R agonist 24
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopamine D4 receptor agonist 24 is a compound that selectively targets the dopamine D4 receptor, a subtype of the dopamine receptor family. Dopamine receptors are critical in the central nervous system, playing essential roles in motor functions, cognition, and reward mechanisms. Dopamine D4 receptor agonist 24 is of particular interest due to its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and attention-deficit hyperactivity disorder.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dopamine D4 receptor agonist 24 typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of key intermediates through reactions such as nucleophilic substitution, reduction, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of dopamine D4 receptor agonist 24 involves scaling up the laboratory synthesis to a larger scale. This requires the optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and potency of the compound.
化学反应分析
Types of Reactions
Dopamine D4 receptor agonist 24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Dopamine D4 receptor agonist 24 has numerous scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and structure-activity relationships.
Biology: Investigated for its role in modulating neurotransmitter release and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for treating neuropsychiatric disorders such as schizophrenia, attention-deficit hyperactivity disorder, and Parkinson’s disease.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery.
作用机制
Dopamine D4 receptor agonist 24 exerts its effects by selectively binding to the dopamine D4 receptor, a G protein-coupled receptor. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate levels. This activation modulates various intracellular signaling pathways, ultimately affecting neurotransmitter release and neuronal excitability. The interaction with specific amino acid residues in the receptor’s binding site is crucial for its activity .
相似化合物的比较
Similar Compounds
Dopamine D2 receptor agonists: These compounds also target dopamine receptors but have different selectivity profiles and therapeutic applications.
Dopamine D3 receptor agonists: Similar to D4 receptor agonists, but with distinct binding affinities and effects on neurotransmission.
Dopamine D5 receptor agonists: Target the D5 receptor, which shares similarities with the D4 receptor but has unique physiological roles.
Uniqueness
Dopamine D4 receptor agonist 24 is unique due to its high selectivity for the dopamine D4 receptor, which minimizes off-target effects and enhances its therapeutic potential. Its distinct binding interactions and activation mechanisms set it apart from other dopamine receptor agonists, making it a valuable tool in both research and clinical settings .
属性
分子式 |
C33H36N4O2 |
|---|---|
分子量 |
520.7 g/mol |
IUPAC 名称 |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-[2-(4-phenylphenyl)phenyl]urea |
InChI |
InChI=1S/C33H36N4O2/c1-39-32-15-8-7-14-31(32)37-24-22-36(23-25-37)21-9-20-34-33(38)35-30-13-6-5-12-29(30)28-18-16-27(17-19-28)26-10-3-2-4-11-26/h2-8,10-19H,9,20-25H2,1H3,(H2,34,35,38) |
InChI 键 |
VGUQUIYJFQJLRU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)NC3=CC=CC=C3C4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)



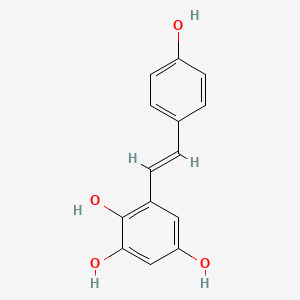

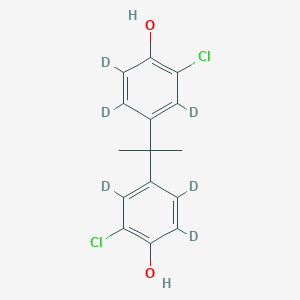
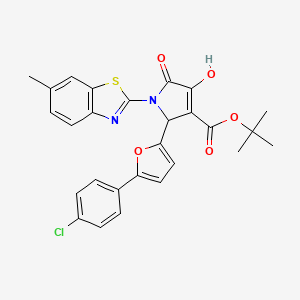
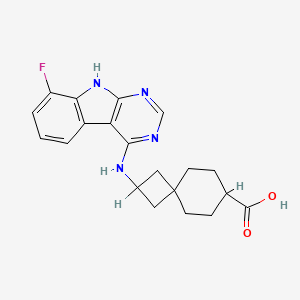
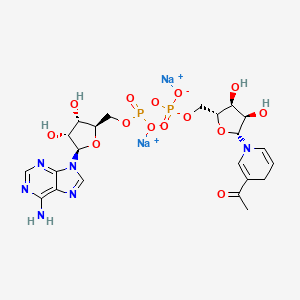
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
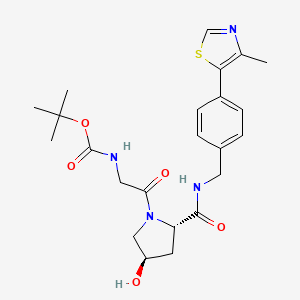
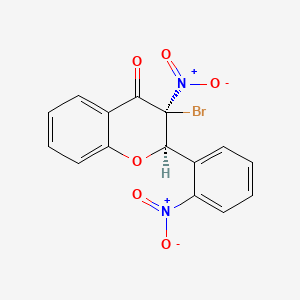
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
